4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-3-25-20-7-5-6-8-22(20)30-21-14-9-16(15-19(21)23(25)26)24-31(27,28)18-12-10-17(11-13-18)29-4-2/h5-15,24H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDVLNYYZBGPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 438.5 g/mol. It features a dibenzo[b,f][1,4]oxazepine core, which is significant for its biological activity. The presence of an ethoxy group and a sulfonamide moiety enhances its solubility and reactivity, making it a candidate for various pharmacological applications.
Research indicates that compounds similar to this compound can interact with multiple biological targets, including receptors and enzymes. Specifically, this compound acts as a selective inhibitor of the Dopamine D2 receptor. This interaction is crucial for its potential use in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease.
Antimicrobial and Anticancer Properties
The unique structure of this compound suggests potential dual activity as both an antimicrobial and anticancer agent. Studies have shown that similar dibenzo derivatives exhibit significant antimicrobial properties against various pathogens. Furthermore, preliminary data indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Dopamine D2 Receptor Inhibition : A study demonstrated that this compound effectively inhibited the D2 receptor in vitro. The inhibition was dose-dependent, suggesting that higher concentrations lead to more significant receptor blockade.
- Antimicrobial Activity : In vitro tests revealed that the compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an antimicrobial agent.
- Anticancer Efficacy : In studies involving various cancer cell lines, this compound showed promise in reducing cell viability and inducing apoptosis. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is critical for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics with moderate bioavailability. The compound's solubility profile indicates potential for oral administration.
Comparative Analysis
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
- Oxazepine vs. Thiazepine: The replacement of the oxazepine oxygen with sulfur (e.g., in 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide) alters electronic and steric properties.
Substituent Effects on the Benzenesulfonamide Group
- 4-Ethoxy (Target Compound) vs. 2,4-Dimethoxy () :
The 4-ethoxy group in the target compound increases lipophilicity (logP ≈ 3.8 estimated) compared to the 2,4-dimethoxy analog (logP ≈ 2.9). This difference may enhance blood-brain barrier penetration but reduce aqueous solubility. - However, the methyl group’s weaker electron-donating effect may reduce resonance stabilization of the sulfonamide group .
- 2-(Trifluoromethyl)benzamide () :
The trifluoromethyl group in N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide introduces strong electron-withdrawing effects, which could stabilize the amide bond against metabolic degradation but reduce electron density in the aromatic ring .
Modifications on the Oxazepine Core
- Ethyl vs.
- Carbamic Acid Ethyl Ester (): BT2 (a carbamate derivative) demonstrates anti-inflammatory activity by suppressing monocytic-endothelial cell adhesion. The carbamate group may act as a prodrug moiety, enhancing bioavailability compared to the sulfonamide-based target compound .
Pharmacological and Physicochemical Comparisons
Q & A
Q. Basic
- NMR spectroscopy (¹H/¹³C): Assign peaks to verify substituent positions (e.g., ethoxy at δ 1.3 ppm for CH₃ and δ 4.1 ppm for OCH₂) .
- HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water gradient) .
- X-ray crystallography : Resolve 3D conformation, particularly the oxazepine ring’s puckering and sulfonamide geometry .
How can contradictions in reported biological activity data be resolved?
Q. Advanced
- Assay validation : Compare in vitro (e.g., enzyme inhibition IC₅₀) and in vivo models (e.g., rodent pharmacokinetics) to identify species-specific discrepancies .
- Batch analysis : Test multiple synthetic batches for purity variations using LC-MS to rule out impurities affecting activity .
- Computational docking : Predict binding modes to targets (e.g., kinases) and validate with mutagenesis studies to confirm interaction sites .
What computational methods predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify potential targets like cyclooxygenase-2 or serotonin receptors .
- Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (AMBER force field) .
- QM/MM calculations : Map electronic interactions at active sites (e.g., sulfonamide’s hydrogen bonding with catalytic residues) . Validate with SPR (surface plasmon resonance) for binding kinetics .
How can reaction conditions be optimized to improve synthetic yield?
Q. Advanced
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize Suzuki-Miyaura coupling with Pd(PPh₃)₄ at 80°C in toluene/ethanol .
- Kinetic monitoring : Track intermediates via in-situ IR spectroscopy to identify rate-limiting steps .
- Solvent screening : Test aprotic solvents (e.g., DMSO) for sulfonamide coupling to reduce side reactions .
How should researchers address solubility discrepancies between batches?
Q. Advanced
- Polymorph screening : Use X-ray powder diffraction (XRPD) to identify crystalline forms affecting solubility .
- Surfactant-assisted dispersion : Formulate with polysorbate-80 or PEG-400 to enhance aqueous solubility .
- Purity reassessment : Quantify residual solvents (GC-MS) or byproducts (HPLC) that may alter solubility .
What analytical techniques characterize the compound’s stability under physiological conditions?
Q. Basic
- Stability assays : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC-MS .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition products .
- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., ethoxy → propoxy) and test bioactivity against a panel of enzymes .
- QSAR modeling : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity .
- Proteomics profiling : Identify off-target effects via affinity purification-mass spectrometry (AP-MS) .
How can cross-reactivity in enzyme inhibition assays be minimized?
Q. Advanced
- Orthogonal assays : Combine fluorescence polarization (for primary target) and calorimetry (ITC) to detect off-target binding .
- Selectivity screening : Test against homologous enzymes (e.g., COX-1 vs. COX-2) .
- Competitive inhibitors : Use known inhibitors (e.g., celecoxib) as controls to validate specificity .
What strategies improve the compound’s stability in formulation studies?
Q. Advanced
- Lyophilization : Prepare lyophilized powders with trehalose to prevent hydrolysis .
- pH adjustment : Stabilize sulfonamide protonation state using citrate buffers (pH 4.5–5.5) .
- Encapsulation : Use liposomes or PLGA nanoparticles to protect from enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
